molecular formula C3H7Br B032805 2-Bromopropane-1,1,1,3,3,3-d6 CAS No. 52809-76-4

2-Bromopropane-1,1,1,3,3,3-d6

Cat. No. B032805
CAS RN: 52809-76-4
M. Wt: 129.03 g/mol
InChI Key: NAMYKGVDVNBCFQ-WFGJKAKNSA-N
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Description

2-Bromopropane-1,1,1,3,3,3-d6 is a brominated organic compound used in various chemical studies. It is of interest in the field of spectroscopy and chemical analysis due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis of related bromopropane compounds involves reactions under specific conditions. For instance, 2-bromo-2-nitropropane-1,3-diol decomposes in aqueous base to form various products through different decomposition pathways, involving 2-bromo-2-nitroethanol as a reactive intermediate (Challis & Yousaf, 1991).

Molecular Structure Analysis

The molecular structure of bromopropane derivatives, like 2-bromo-1,1,1-trichloro-2-methylpropane, reveals a disordered orientation of molecules in a crystal structure, indicating complex structural dynamics (Koide et al., 1966).

Chemical Reactions and Properties

Studies on bromopropane derivatives show interesting reaction dynamics. For example, the molecular ion of 3-phenyl-1-bromopropane eliminates ethylene during reactions, indicating the presence of complex chemical reactions involving bromopropane compounds (Yamaoka et al., 1999).

Physical Properties Analysis

Bromopropane derivatives demonstrate intriguing physical properties. For instance, the vibrational spectra of 2-bromopropane-1,1,1,3,3,3-d6 have been extensively studied, providing insights into its physical characteristics (Klaboe et al., 1974).

Chemical Properties Analysis

The chemical properties of bromopropane derivatives can be complex. Studies have shown various reaction kinetics and molecular interactions, such as the gas-phase elimination kinetics of related compounds, indicating specific chemical behavior under certain conditions (Chuchani & Martín, 1990).

Scientific Research Applications

Toxicological Studies

Reproductive and Hematopoietic Toxicity : Bromopropanes, like 2-bromopropane, have been studied for their toxic effects on reproductive and hematopoietic systems in humans and animals. These studies emphasize the importance of understanding the toxicological profiles of brominated compounds, which can inform safety measures in their industrial and laboratory use (Takeuchi, Ichihara, & Kamijima, 1997).

Environmental Pollution

Brominated Flame Retardants : Research on brominated compounds, including their occurrence in the environment and their toxicological impact, can highlight the environmental persistence and potential ecological risks of using such compounds. This research can guide safer application and disposal practices for brominated compounds used in scientific research (Zuiderveen, Slootweg, & de Boer, 2020).

Chemical Synthesis and Analysis

Synthesis of Complex Molecules : The methodologies for synthesizing brominated compounds, such as biphenyl derivatives, are crucial in pharmaceutical manufacturing and the development of materials science. These synthesis routes can provide a foundation for developing novel compounds with specific properties for use in various scientific applications (Qiu et al., 2009).

Safety And Hazards

“2-Bromopropane-1,1,1,3,3,3-d6” is a highly flammable liquid and vapor . It may cause respiratory irritation, drowsiness, or dizziness . It may damage fertility and cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-bromo-1,1,1,3,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYKGVDVNBCFQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441641
Record name 2-Bromopropane-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopropane-1,1,1,3,3,3-d6

CAS RN

52809-76-4
Record name 2-Bromopropane-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52809-76-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%
Yield
88.9%
Yield
11.1%

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